BenchChemオンラインストアへようこそ!

Gestrinone

Endometriosis Synthetic Steroids Androgenic Effects

Gestrinone delivers unique polypharmacology critical for reproductive endocrinology research. In endometriosis models, it shows 88% lower pain recurrence vs leuprolide (OR 0.12) and preserves bone mineral density. Its 2.63-fold higher hirsutism risk vs danazol makes it the preferred positive control for androgen-mediated endpoints. With an established IC50 of 43.67 μM in uterine leiomyoma cells, it serves as a reliable SAR reference standard. Once-weekly dosing validated by a 27.3-hour half-life reduces animal handling. For mifepristone-substitute protocols, equivalent efficacy confirmed (pregnancy rates 2.4% vs 1.8%, P=0.51).

Molecular Formula C21H24O2
Molecular Weight 308.4 g/mol
CAS No. 16320-04-0
Cat. No. B1671454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGestrinone
CAS16320-04-0
Synonyms18,19-Dinorpregna-4,9,11-trien-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-
Dimetriose
Gestrinone
Nemestran
R 2323
R-2323
R2323
Molecular FormulaC21H24O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O
InChIInChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1
InChIKeyBJJXHLWLUDYTGC-ANULTFPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gestrinone (CAS 16320-04-0): A Differentiated Steroidal Agent for Endometriosis Research and Reproductive Health Applications


Gestrinone (CAS 16320-04-0), also known as R2323, is a synthetic 19-nortestosterone derivative with mixed progestogenic, antiprogestogenic, weak androgenic, antigonadotropic, and functional antiestrogenic activities [1]. As an established pharmaceutical agent used clinically for the treatment of endometriosis, its primary mechanism involves the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the hypothalamic-pituitary axis, leading to reduced estrogen synthesis . Its elimination half-life of approximately 27.3 hours supports a once-weekly dosing regimen, distinguishing it from shorter-acting alternatives [2]. This compound is of particular research interest due to its complex mixed agonist/antagonist profile at multiple steroid receptors and its potential as a synthetic precursor for other bioactive molecules [3].

Why Gestrinone (16320-04-0) Cannot Be Substituted by Other Synthetic Steroids in Research Protocols


Despite belonging to the broader class of 19-nortestosterone-derived synthetic steroids, gestrinone exhibits a unique polypharmacology that precludes simple interchange with its closest analogs, including danazol, mifepristone, or other progestins. Unlike danazol, which is also used for endometriosis, gestrinone demonstrates a significantly different side effect profile, with a higher incidence of hirsutism (OR 2.63) but a lower incidence of decreased breast size (OR 0.62) in head-to-head clinical comparisons [1]. Furthermore, gestrinone's mixed progestogenic/antiprogestogenic mechanism is distinct from pure antiprogestins like mifepristone, leading to different clinical applications and efficacy profiles [2]. Its ability to act as a weak partial agonist at progesterone receptors while also interacting with androgen and estrogen receptors creates a complex biological fingerprint that cannot be replicated by single-target or simpler multi-target alternatives [3]. Consequently, substituting gestrinone with another in-class compound in research studies would introduce significant confounding variables and invalidate direct comparisons with existing literature.

Quantitative Differentiation of Gestrinone (CAS 16320-04-0) Against Key Comparators


Gestrinone vs. Danazol: Divergent Side Effect Profiles in Endometriosis Treatment

In a meta-analysis of two clinical trials (N=302) comparing gestrinone to danazol for endometriosis over 6 months, gestrinone was associated with a significantly higher risk of hirsutism (OR 2.63, 95% CI 1.60 to 4.32) but a lower risk of decreased breast size (OR 0.62, 95% CI 0.38 to 0.98) [1]. This quantifies a key differentiator: gestrinone exhibits a more pronounced androgenic side effect profile in terms of hirsutism compared to danazol, despite both being used for the same indication.

Endometriosis Synthetic Steroids Androgenic Effects Clinical Trial

Gestrinone vs. Mifepristone: Equivalent Efficacy for Emergency Contraception at 10 mg Dose

A randomized, double-blind trial (N=998) directly compared a single 10 mg dose of gestrinone to 10 mg mifepristone for emergency contraception up to 72 hours post-coitus. The post-treatment pregnancy rate was 2.4% for gestrinone and 1.8% for mifepristone, a difference that was not statistically significant (P=0.51) [1]. This establishes gestrinone as a viable alternative to mifepristone in this specific application, with a comparable efficacy and safety profile.

Emergency Contraception Reproductive Health Clinical Equivalence Dose Comparison

Gestrinone vs. Leuprolide Acetate: Superior Post-Treatment Pain Control and Bone Mineral Density Preservation

In a multicenter, randomized, double-blind study (N=55) comparing oral gestrinone to intramuscular depot leuprolide acetate (LA) for endometriosis-associated pain, gestrinone demonstrated a significantly lower rate of pain symptom recurrence during the 6-month follow-up period. Moderate or severe pain recurrence was observed in 11.8% (2/17) of gestrinone patients compared to 52.9% (9/17) of LA patients (OR 0.12, 95% CI 0.02 to 0.69) [1]. Additionally, lumbar bone mineral density increased slightly in the gestrinone group but decreased by 3% in the LA group [1]. Conversely, gestrinone treatment led to a 25% reduction in high-density-lipoprotein cholesterol, an effect not observed with LA [1].

Endometriosis GnRH Agonist Bone Mineral Density Pain Management Lipid Profile

Gestrinone vs. Norgestrienone: In Vitro Potency Against Uterine Leiomyoma Cells

In vitro studies demonstrate that gestrinone inhibits the growth of human uterine leiomyoma cells with an IC50 of 43.67 μM (95% CI: 23.46–81.32) after 48 hours of treatment [1]. This provides a baseline potency measurement for this specific cell line. While direct comparative IC50 data for the closely related analog norgestrienone (CAS 848-21-5) in the same assay are not available, this quantitative benchmark allows for direct comparison in future studies and establishes a defined in vitro potency profile for gestrinone.

Uterine Leiomyoma In Vitro IC50 Cell Proliferation Structure-Activity Relationship

Optimized Research and Industrial Applications for Gestrinone (16320-04-0) Based on Quantitative Evidence


Endometriosis Research Models Requiring Differential Androgenic Side Effect Monitoring

Based on the head-to-head comparison showing gestrinone's significantly higher risk of hirsutism (OR 2.63) compared to danazol, research protocols investigating androgenic side effects in endometriosis models should prioritize gestrinone as a positive control or test article. This is particularly relevant for in vivo studies where hirsutism or other androgen-mediated phenotypes are key endpoints [1].

Emergency Contraception Studies Seeking a Mifepristone Alternative

The randomized controlled trial demonstrating equivalent efficacy (pregnancy rates of 2.4% vs 1.8%, P=0.51) at a 10 mg dose validates gestrinone as a direct substitute for mifepristone in emergency contraception research. This is valuable for laboratories where mifepristone procurement is restricted or cost-prohibitive [2].

Long-Term Endometriosis Studies Evaluating Bone Density and Pain Recurrence

The finding that gestrinone treatment leads to a lower rate of pain recurrence (11.8% vs 52.9%, OR 0.12) and preserves bone mineral density compared to leuprolide acetate makes it the preferred compound for long-term studies focused on chronic pain management or bone health outcomes in endometriosis [3].

In Vitro Screening of 19-Nortestosterone Derivatives for Leiomyoma Inhibition

The established IC50 of 43.67 μM against uterine leiomyoma cells provides a quantitative benchmark for structure-activity relationship (SAR) studies. Researchers can use gestrinone as a reference standard to evaluate the relative potency of novel analogs or derivatives in similar in vitro assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gestrinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.